Product packaging for Lumiracoxib acyl-b-D-glucuronide(Cat. No.:)

Lumiracoxib acyl-b-D-glucuronide

Cat. No.: B13809935
M. Wt: 485.8 g/mol
InChI Key: QAZYGQJBKASWPO-DAZJWRSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lumiracoxib acyl-b-D-glucuronide is a useful research compound. Its molecular formula is C21H21ClFNO9 and its molecular weight is 485.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClFNO9 B13809935 Lumiracoxib acyl-b-D-glucuronide

Properties

Molecular Formula

C21H21ClFNO9

Molecular Weight

485.8 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]peroxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H21ClFNO9/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)32-33-21-18(28)16(26)17(27)19(31-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1

InChI Key

QAZYGQJBKASWPO-DAZJWRSOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OOC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Fundamental Aspects of Glucuronidation in Xenobiotic Metabolism

Role of Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferases (UGTs) in Phase II Biotransformation

UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. researchgate.netnih.gov They play a central role in the metabolism and detoxification of a wide array of compounds, including therapeutic drugs, environmental pollutants, and endogenous molecules such as bilirubin (B190676) and steroid hormones. youtube.com The process of glucuronidation is arguably the most significant of the Phase II reactions due to the large number and diversity of substrates that can be conjugated. nih.gov

The human UGT superfamily is categorized into families and subfamilies based on sequence identity. The primary families involved in the metabolism of drugs and other xenobiotics are UGT1 and UGT2. youtube.com These families are further divided into several isoforms, each exhibiting distinct but often overlapping substrate specificities.

The UGT1A subfamily, encoded by a single gene locus through alternative splicing, includes key enzymes such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, and UGT1A9, all of which are significantly involved in drug metabolism. youtube.comkisti.re.kr The UGT2B subfamily includes prominent isoforms like UGT2B7 and UGT2B15, which also play a major role in the glucuronidation of numerous drugs. youtube.comnih.gov For instance, UGT2B7 is responsible for the glucuronidation of a large number of substrates. nih.gov The specific UGT isoforms involved in the metabolism of a particular drug can vary, and a single compound may be a substrate for multiple UGTs.

The enzymatic reaction catalyzed by UGTs involves the transfer of glucuronic acid from the activated cofactor, uridine 5'-diphosphate-glucuronic acid (UDPGA), to a suitable functional group on the substrate molecule. nih.gov UDPGA is synthesized in the soluble fraction of the liver from glucose. wikipedia.org

The catalytic mechanism for the common O-glucuronidation is thought to involve a "serine hydrolase-like mechanism". nih.gov In this proposed mechanism, a catalytic histidine residue acts as a base, abstracting a proton from the hydroxyl group of the substrate. This activates the substrate for a nucleophilic attack on the anomeric C1 carbon of the glucuronic acid moiety of UDPGA, resulting in the formation of a glucuronide conjugate and the release of UDP. nih.govnih.gov The binding of the UDPGA cofactor is crucial, and mutations in the amino acid residues that interact with UDPGA can significantly impair the enzyme's catalytic activity. nih.gov

Classification and Formation Principles of Glucuronide Metabolites

Glucuronide metabolites are classified based on the atom of the substrate to which the glucuronic acid is attached. The most common types are O-glucuronides and N-glucuronides, but S- and C-glucuronides can also be formed. nih.gov The formation of these conjugates depends on the presence of a suitable functional group on the substrate that can act as a nucleophile in the UGT-catalyzed reaction.

A significant number of drugs contain a carboxylic acid functional group. This group can undergo glucuronidation to form an ester linkage with glucuronic acid, resulting in a class of metabolites known as acyl glucuronides. Lumiracoxib (B1675440), a non-steroidal anti-inflammatory drug (NSAID), possesses a carboxylic acid group and is known to be metabolized into an acyl glucuronide. nih.gov Specifically, it forms Lumiracoxib acyl-β-D-glucuronide.

The formation of Lumiracoxib acyl-β-D-glucuronide occurs in the liver, where UGT enzymes catalyze the conjugation of lumiracoxib with UDPGA. nih.gov Studies using human liver microsomes have demonstrated the biotransformation of lumiracoxib into its 1-O-acylglucuronide. nih.gov This metabolite is considered a major metabolic pathway for the drug. Acyl glucuronides, including that of lumiracoxib, are known to be chemically reactive and can be unstable. wikipedia.orgnih.gov The lumiracoxib 1-O-acylglucuronide has a half-life of approximately 1.5 hours in phosphate (B84403) buffer and can undergo intramolecular rearrangement to form isomeric structures. nih.gov

Acyl glucuronides are distinct from the more commonly discussed N- and O-glucuronides in terms of the linkage between the drug and the glucuronic acid moiety.

O-glucuronides are formed when glucuronic acid is conjugated to a hydroxyl (-OH) or phenolic group on the substrate. nih.gov This is a very common pathway for the metabolism of drugs and endogenous compounds.

N-glucuronides result from the conjugation of glucuronic acid to a nitrogen-containing functional group, such as an amine (-NH2) or an amide. nih.gov

Acyl glucuronides , such as Lumiracoxib acyl-β-D-glucuronide, are characterized by an ester linkage formed between the carboxylic acid group (-COOH) of the drug and the hydroxyl group of glucuronic acid.

The nature of this linkage influences the chemical properties and potential reactivity of the metabolite. While glucuronidation is generally considered a detoxification pathway, the ester bond in acyl glucuronides makes them susceptible to hydrolysis and intramolecular rearrangement. nih.gov This reactivity has been a subject of research, particularly in the context of the potential for acyl glucuronides to covalently bind to proteins. nih.gov

Formation and Enzymology of Lumiracoxib Acyl β D Glucuronide

In Vitro Biotransformation Systems for Lumiracoxib (B1675440) Glucuronidation

In vitro systems are indispensable tools for studying the metabolic fate of drugs like lumiracoxib. These systems allow for the investigation of specific metabolic pathways under controlled laboratory conditions.

Liver microsomes, which are vesicles of the endoplasmic reticulum, are widely used in drug metabolism studies because they contain a high concentration of drug-metabolizing enzymes, including UGTs. helsinki.fi Studies on lumiracoxib have utilized liver microsomal preparations from both humans and animals to investigate its glucuronidation.

In human liver microsomes, lumiracoxib is biotransformed into lumiracoxib-1-O-acylglucuronide (M1) in the presence of the cofactor UDPGA. nih.govresearchgate.net Further hydroxylation can also lead to the formation of 4'-hydroxyl-lumiracoxib-1-O-acylglucuronide (M2). nih.govresearchgate.net These acyl glucuronides have been found to be reactive and can undergo transacylation with glutathione (B108866) (GSH). nih.govresearchgate.net The chemical instability of these 1-O-acylglucuronides is also noted, with a half-life of 1.5 hours in phosphate (B84403) buffer, leading to rearrangement into isomeric forms. nih.gov

The metabolic activation of lumiracoxib has also been explored in rat liver microsomal preparations. researchgate.netnih.govscilit.com These studies have demonstrated that, similar to human systems, lumiracoxib undergoes bioactivation in rat liver preparations. researchgate.netnih.gov The structural similarity between lumiracoxib and diclofenac (B195802), another nonsteroidal anti-inflammatory drug associated with liver injury, has prompted comparative metabolic studies in these in vitro systems. researchgate.netresearchgate.netnih.gov

Table 1: Lumiracoxib Metabolites Identified in Human Liver Microsomes

Metabolite IDNameFormation PathwayReactivity
M1Lumiracoxib-1-O-acylglucuronideDirect glucuronidation of lumiracoxibReactive, prone to react with GSH
M24'-hydroxyl-lumiracoxib-1-O-acylglucuronideHydroxylation followed by glucuronidationReactive, prone to react with GSH
M3/M4Drug-S-acyl-GSH adductsTransacylation from M1 and M2Formed from reaction with glutathione
M5-M8Schiff base derivativesRearrangement and reaction with N-acetyl-lysineFormed from unstable acyl glucuronide isomers

This table summarizes the key metabolites of lumiracoxib formed via acyl glucuronidation in human liver microsomes as identified in the cited research. nih.gov

Recombinant UGT systems, such as UGT Supersomes®, which are membranes from insect cells engineered to express a single, specific human UGT isoform, are used for reaction phenotyping to identify the precise enzymes responsible for a drug's metabolism. nih.gov While specific studies on lumiracoxib using a full panel of recombinant UGTs were not detailed in the provided search results, the general approach for carboxylic acid-containing drugs involves screening against a panel of key UGT isoforms. nih.govxenotech.com

Enzymatic Pathways Leading to Lumiracoxib Acyl-β-D-Glucuronide Formation

The formation of acyl glucuronides is a well-established metabolic route for compounds containing a carboxylic acid group. nih.gov This pathway is catalyzed by specific UGT isoforms in the presence of a necessary co-substrate.

Several human UGT isoforms are known to catalyze the formation of acyl glucuronides. nih.gov The primary enzymes involved in the glucuronidation of carboxylic acids are UGT2B7, UGT1A3, and UGT1A9. nih.gov Kinetic analyses have shown that UGT2B7 often exhibits high efficiency in the glucuronidation of many carboxylic acid-containing drugs. nih.gov Other isoforms such as UGT1A7 and UGT1A10 have also been shown to react with some carboxylic acid aglycones. nih.gov More recent investigations suggest that UGT1A1, UGT2B15, and UGT2B17 can also contribute to the glucuronidation of this class of compounds. nih.gov

Table 2: Major UGT Isoforms in Carboxylic Acid Glucuronidation

UGT IsoformRelative ImportanceExamples of Substrates
UGT2B7MajorIbuprofen, Ketoprofen, Valproic Acid
UGT1A3SignificantVarious carboxylic acids
UGT1A9SignificantVarious carboxylic acids
UGT1A1Contributory-
UGT2B15Contributory-
UGT2B17Contributory-

This table provides a summary of the key UGT isoforms generally implicated in the acyl glucuronidation of drugs containing carboxylic acid moieties. nih.govnih.gov

The enzymatic reaction of glucuronidation requires the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). nih.gov UDPGA is the activated form of glucuronic acid that is transferred to the drug substrate by the UGT enzyme. nih.gov The transport of UDPGA into the lumen of the endoplasmic reticulum, where the catalytic site of UGTs is located, is an essential step for the reaction to occur. nih.govnih.gov

In in vitro assays using liver microsomes, the microsomal membrane can be a barrier to the access of UDPGA to the UGT enzymes, a phenomenon known as 'latency'. helsinki.fi To overcome this and reveal the full catalytic activity of the enzymes, permeabilizing agents are often included in the incubation mixture. helsinki.fi Alamethicin is a commonly used pore-forming agent that disrupts the microsomal membrane, allowing for the free passage of UDPGA to the active site of the UGTs. helsinki.fi The use of such agents is crucial for obtaining accurate kinetics and for the reliable prediction of in vivo clearance from in vitro data. helsinki.fi

Chemical Behavior and Metabolic Fate of Lumiracoxib Acyl β D Glucuronide

Acyl Migration Phenomenon and Isomerization Pathways

A key characteristic of acyl glucuronides is their propensity to undergo acyl migration, an intramolecular rearrangement that results in the formation of positional isomers. nih.govcurrentseparations.com

Mechanism of Intramolecular Rearrangement (1-β-Acyl to 2-, 3-, and 4-Acyl Glucuronides)

The metabolically formed 1-O-β-acyl glucuronide can isomerize to the 2-, 3-, and 4-O-acyl glucuronides. nih.gov This process is believed to occur through an intramolecular nucleophilic attack by an adjacent hydroxyl group on the carbonyl carbon of the ester. researchgate.net This attack forms a transient tetrahedral intermediate which then collapses, resulting in the migration of the acyl group to the neighboring hydroxyl position. researchgate.net This sequential migration can lead to a mixture of β-anomeric forms of the 2-, 3-, and 4-acyl isomers. nih.gov These isomeric forms are generally not substrates for β-glucuronidase, an enzyme that cleaves the parent 1-O-β-acyl glucuronide. nih.gov

Influence of pH and Solvent Environment on Acyl Migration Kinetics

The rate of acyl migration is significantly influenced by the pH and the surrounding solvent environment. nih.gov Generally, acyl migration is accelerated at higher pH values. nih.gov The process can be facilitated by the presence of a base, which can accelerate the discrete steps of the intramolecular rearrangement. researchgate.net Studies on other acyl glucuronides, such as tolmetin (B1215870) glucuronide, have demonstrated the critical role of pH in both acyl migration and hydrolysis rates. nih.gov For instance, the degradation of probenecid (B1678239) glucuronide, which primarily occurs via acyl migration, is faster in plasma than in a buffer solution at physiological pH. nih.gov

Chemical Stability and Degradation Pathways

Factors Influencing Stability in Biological Matrices (e.g., pH, Temperature)

The stability of acyl glucuronides in biological matrices is influenced by several factors, most notably pH and temperature. nih.gov Physiological pH (around 7.4) can promote the instability of these metabolites. currentseparations.com The degradation of acyl glucuronides, which includes both hydrolysis and acyl migration, generally follows first-order kinetics. nih.gov The half-life of an acyl glucuronide is a composite measure of these two degradation pathways and serves as an indicator of its chemical reactivity. nih.gov

Hydrolytic Cleavage and Potential for Back-Conversion to Parent Compound

In addition to acyl migration, lumiracoxib (B1675440) acyl-β-D-glucuronide can undergo hydrolytic cleavage, which results in the release of the parent drug, lumiracoxib. nih.govcurrentseparations.com This reaction can be catalyzed by enzymes such as β-glucuronidase and esterases. nih.gov Species differences in the activity of these hydrolyzing enzymes have been observed; for example, esterases are the dominant hydrolases in human liver microsomes, while both esterases and β-glucuronidase contribute significantly in rat liver microsomes. nih.gov The potential for back-conversion to the parent compound can contribute to the enterohepatic circulation of the drug.

Reactivity and Covalent Adduct Formation Mechanisms

Acyl glucuronides are reactive metabolites that can covalently bind to proteins and other endogenous nucleophiles. nih.govnih.govmdpi.com This reactivity is a key concern as it has been implicated in the toxicity of some carboxylic acid-containing drugs. nih.gov

The formation of covalent adducts can occur through two primary mechanisms:

Transacylation: This involves a direct nucleophilic attack on the carbonyl carbon of the acyl glucuronide, leading to the displacement of the glucuronic acid moiety and the formation of an amide or ester linkage with a protein. nih.govmdpi.com This process can be facilitated at higher pH values. nih.gov

Glycation: This mechanism involves the rearranged isomers of the acyl glucuronide. Following acyl migration, the glucuronic acid ring can open to form a reactive aldehyde. This aldehyde can then form a Schiff base with the amino groups of proteins, such as lysine (B10760008) residues, which can subsequently undergo an Amadori rearrangement to form a stable covalent adduct. researchgate.net

Studies have shown a correlation between the lability of an acyl glucuronide (i.e., its tendency to degrade) and its potential to form covalent adducts with proteins. nih.govmdpi.com For instance, a significant negative correlation has been observed between the half-lives of some NSAID acyl glucuronides in buffer and the amount of covalent adducts formed with UDP-glucuronosyltransferase (UGT), the enzyme responsible for their formation. nih.govmdpi.com This suggests that more unstable acyl glucuronides are more likely to form irreversible bonds with proteins. nih.govmdpi.com The formation of these adducts can potentially lead to protein dysfunction. nih.govmdpi.com

Electrophilic Nature of Acyl Glucuronides

Acyl glucuronides, the metabolic products resulting from the conjugation of carboxylic acids with glucuronic acid, are recognized as a class of reactive electrophilic metabolites. nih.gov This reactivity stems from the chemical nature of the 1-β-O-acyl linkage. The carbonyl carbon of the ester bond is electron-deficient, rendering it an electrophilic center susceptible to nucleophilic attack. acs.org This inherent electrophilicity enables acyl glucuronides to undergo several non-enzymatic reactions, including intramolecular rearrangement and hydrolysis. nih.govnih.gov More critically, it allows for intermolecular reactions with endogenous macromolecules, leading to the formation of covalent drug-protein adducts. nih.gov The formation of lumiracoxib acyl-β-D-glucuronide, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) lumiracoxib, means it shares this potential for chemical reactivity. nih.govresearchgate.net

Mechanisms of Covalent Binding (e.g., Transacylation, Schiff Base Formation, Glycation)

The covalent modification of proteins by acyl glucuronides is understood to occur primarily through two distinct mechanisms: transacylation and glycation, the latter of which involves the formation of a Schiff base. acs.orgnih.govmdpi.com

Transacylation This is a direct mechanism where a nucleophilic functional group (such as an amine, hydroxyl, or thiol group) on a protein directly attacks the electrophilic carbonyl carbon of the 1-β-O-acyl glucuronide. acs.orgnih.gov This reaction results in the transfer of the acyl portion of the metabolite (the aglycone, e.g., lumiracoxib) to the protein, forming a stable amide or ester bond and releasing free glucuronic acid. acs.org This process is also referred to as acylation. nih.gov

Schiff Base Formation and Glycation This pathway is more complex and indirect, involving several steps: acs.orgnih.gov

Intramolecular Acyl Migration: The initial 1-β-O-acyl glucuronide, which is formed enzymatically, is chemically unstable and can undergo spontaneous, non-enzymatic intramolecular rearrangement. nih.govnih.gov The acyl group migrates from the C1 position of the glucuronic acid moiety to the hydroxyl groups at the C2, C3, or C4 positions, forming various positional isomers. nih.gov

Anomerization and Ring Opening: These rearranged isomers, particularly the 3- and 4-positional isomers, can undergo mutarotation and exist in equilibrium with an open-chain aldehyde form. This aldehyde is a crucial reactive intermediate. nih.gov

Schiff Base Formation: The newly formed aldehyde group can then react with a nucleophilic primary amine on a protein, such as the ε-amino group of a lysine residue. nih.govnih.gov This condensation reaction eliminates a water molecule to form an imine, also known as a Schiff base. acs.orgnih.gov

Amadori Rearrangement: The Schiff base can subsequently rearrange to form a more stable 1-amino-1-deoxy-2-ketose structure, known as an Amadori product. This entire multi-step process of protein modification is termed glycation. nih.gov

Formation of Covalent Adducts with Endogenous Macromolecules (e.g., Proteins)

The electrophilic reactivity of acyl glucuronides, including lumiracoxib acyl-β-D-glucuronide, facilitates the formation of covalent adducts with various endogenous macromolecules, with proteins being the most studied targets. nih.govresearchgate.netnih.gov The formation of these adducts has been documented extensively in in vitro experiments and is presumed to occur in vivo. nih.gov

Serum albumin is a major target for covalent modification by acyl glucuronides, as demonstrated in studies with metabolites like tolmetin glucuronide, which was found to bind to multiple lysine residues on the protein. nih.govnih.govnih.gov Beyond plasma proteins, acyl glucuronides of NSAIDs have been shown to form covalent adducts with a wide array of intracellular proteins. mdpi.com Research has identified adducts in various subcellular fractions, including cytosolic, microsomal, mitochondrial, and nuclear proteins, indicating broad reactivity within the cell. mdpi.com Identified protein targets include metabolic enzymes, chaperone proteins, and structural proteins like tubulin. nih.govnih.gov

Specificity of Adduct Formation with UGT Isoforms

A significant finding in the study of acyl glucuronide reactivity is that the UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the formation of these metabolites, are themselves targets for covalent adduction. nih.govnih.govmdpi.com This suggests a mechanism of auto-inactivation or modification.

Research into the covalent binding of NSAID acyl glucuronides to specific human UGT isoforms has revealed a degree of selectivity:

Differential Binding: Studies comparing various NSAID acyl glucuronides have shown different capacities for forming adducts with different UGT isoforms. For instance, diclofenac-AG, which is structurally similar to lumiracoxib-AG, was found to form significantly more covalent adducts with UGT1A9 than with UGT2B7. mdpi.comresearchgate.net In contrast, the acyl glucuronide of zomepirac (B1201015) formed more adducts with UGT2B7 than with UGT1A9. mdpi.com

Isoform Family Preference: For acyl glucuronides derived from propionic acid NSAIDs (e.g., ketoprofen, naproxen), the amount of covalent adducts formed with UGT2B family enzymes was generally higher than with UGT1A family enzymes. mdpi.comresearchgate.net

Reactivity and Adduction: A significant negative correlation has been observed between the chemical stability (half-life) of an NSAID acyl glucuronide in buffer and the amount of covalent adducts it forms with UGT2B7. mdpi.comnih.gov This indicates that more labile, and therefore more reactive, acyl glucuronides form irreversible bonds with the enzyme more readily. mdpi.comnih.gov

This selective binding to UGT isoforms highlights a complex interplay where the metabolizing enzyme can be directly impacted by the reactive product it generates.

Advanced Analytical Methodologies for Lumiracoxib Acyl β D Glucuronide Research

High-Resolution Chromatographic Separations

High-resolution chromatography is fundamental for the separation of lumiracoxib (B1675440) acyl-β-D-glucuronide from its parent drug, other metabolites, and endogenous components in biological samples. The inherent instability and isomeric complexity of acyl glucuronides demand efficient and high-resolution separation techniques.

Application of High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the resolution of lumiracoxib acyl-β-D-glucuronide isomers. researchgate.net Acyl migration, a common phenomenon with acyl glucuronides, leads to the formation of positional isomers (β-1, β-2, β-3, and β-4 isomers). These isomers exhibit similar mass-to-charge ratios, making their differentiation by mass spectrometry alone challenging. researchgate.net Therefore, chromatographic separation prior to detection is imperative.

A typical HPLC method for the analysis of lumiracoxib and its metabolites involves a reversed-phase column. nih.gov For instance, a validated HPLC assay for lumiracoxib in human plasma utilized a reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and 0.05% trichloroacetic acid in water (35:65, v/v) at a flow rate of 1 mL/min, with UV detection at 270 nm. nih.gov While this method was developed for the parent drug, similar principles are applied for its glucuronide metabolites. The separation of acyl glucuronide isomers often requires gradient elution to achieve adequate resolution. researchgate.netcurrentseparations.com The development of a standardized analytical method for acyl glucuronides of several drugs demonstrated that a single stationary phase with a gradient elution of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer could effectively resolve the isomers. researchgate.netcurrentseparations.com

Table 1: Example HPLC Parameters for Acyl Glucuronide Analysis

ParameterConditionReference
Column Reversed-phase C18 nih.govnih.gov
Mobile Phase Acetonitrile and aqueous buffer (e.g., ammonium acetate, phosphoric acid) researchgate.netnih.govcurrentseparations.comnih.gov
Elution Gradient researchgate.netcurrentseparations.com
Detection UV, Mass Spectrometry researchgate.netnih.gov

This table presents a generalized summary of HPLC conditions. Specific parameters may vary depending on the exact isomers being separated and the biological matrix.

Utility of Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of lumiracoxib acyl-β-D-glucuronide. eag.com By utilizing columns with sub-2 µm particle sizes, UHPLC provides faster analysis times, higher resolution, and improved sensitivity. eag.comresearchgate.net This enhanced separation efficiency is particularly beneficial for resolving the complex mixtures of isomers and metabolites found in biological samples. nih.govnih.gov

A validated UHPLC-MS/MS method for the simultaneous determination of lumiracoxib and its metabolites, including the acyl glucuronide, in rat plasma employed an ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 μm). nih.gov The use of such a column, coupled with an optimized gradient elution, allows for the efficient separation of the analytes from the plasma matrix. nih.gov The higher pressure capabilities of UHPLC systems enable the use of smaller particles, leading to sharper peaks and better separation of closely eluting compounds. eag.com This is critical for accurately quantifying individual isomers of lumiracoxib acyl-β-D-glucuronide, which may have different chemical reactivities and toxicological implications.

Mass Spectrometry for Structural Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of lumiracoxib acyl-β-D-glucuronide. When coupled with liquid chromatography, it provides a powerful platform for comprehensive metabolite analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of lumiracoxib acyl-β-D-glucuronide in biological matrices. nih.govnih.govnih.gov This technique combines the superior separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.comresearchgate.net In a typical LC-MS/MS experiment, the analyte is first separated from other components in the sample by the LC system and then introduced into the mass spectrometer.

For the analysis of lumiracoxib acyl-β-D-glucuronide, multiple reaction monitoring (MRM) is a commonly used scan mode in tandem mass spectrometry. nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interference from the biological matrix and allows for accurate quantification even at low concentrations. nih.gov

A validated UHPLC-MS/MS method for lumiracoxib and its metabolites in rat plasma utilized the following precursor-to-product ion transitions: m/z 470.1 > 276.1 for lumiracoxib-acyl-glucuronide. nih.gov This method demonstrated excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies. nih.gov

Table 2: LC-MS/MS Parameters for Lumiracoxib Acyl-β-D-Glucuronide

ParameterValueReference
Ionization Mode Electrospray Ionization (ESI), typically negative or positive mode nih.govnih.gov
Scan Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (m/z) 470.1 nih.gov
Product Ion (m/z) 276.1 nih.gov

This data is based on a specific study in rat plasma and may require optimization for other species or matrices.

Advanced Mass Spectrometry Techniques for Glucuronide Type and Isomer Differentiation (e.g., MS3, Ion-Molecule Reactions with Boron Trifluoride)

While LC-MS/MS is excellent for quantification, advanced MS techniques are often required for the definitive structural characterization and differentiation of glucuronide isomers. Acyl glucuronides can be challenging to distinguish from other types of glucuronides (O- and N-glucuronides) and their positional isomers based on conventional MS/MS spectra alone. researchgate.netnih.gov

MSn (e.g., MS3) , available on ion trap and some hybrid mass spectrometers, allows for multiple stages of fragmentation. mdpi.com This can provide more detailed structural information by isolating a fragment ion from an MS/MS experiment and subjecting it to further fragmentation. This technique can help in elucidating the fragmentation pathways and differentiating between isomers.

Ion-molecule reactions in the gas phase of the mass spectrometer offer a powerful strategy for isomer differentiation. A notable example is the use of boron trifluoride (BF3) as a reagent. nih.govresearchgate.net When deprotonated glucuronide metabolites react with BF3, characteristic product ions are formed that can distinguish between acyl-, N-, and O-glucuronides. nih.govresearchgate.net Specifically, deprotonated, migrated acyl-glucuronides form a diagnostic fragment ion upon collision-activated dissociation (CAD) of the [M - H + 2BF3 - 3HF]- product ion, which is not observed for O-glucuronides. nih.govresearchgate.net This method, when coupled with HPLC, allows for the unambiguous differentiation of the unmigrated 1-β-acyl-glucuronide from its isomers formed via acyl migration. nih.govresearchgate.net

Strategies for Sample Preparation and Glucuronide Stabilization in Research

The instability of acyl glucuronides like lumiracoxib acyl-β-D-glucuronide presents a significant challenge during sample collection, preparation, and analysis. researchgate.net These compounds are susceptible to hydrolysis and intramolecular acyl migration, which can lead to inaccurate quantification and misinterpretation of results. researchgate.net Therefore, specific strategies are required to stabilize the glucuronide and ensure the integrity of the sample.

Key considerations for sample preparation and stabilization include:

pH Control: Acyl glucuronides are more stable at acidic pH. Therefore, it is crucial to lower the pH of biological samples (e.g., plasma, urine) immediately after collection. currentseparations.com This is often achieved by adding an acidic solution, such as formic acid or acetic acid. nih.gov

Low Temperature: Storing samples at low temperatures (e.g., -20°C or -80°C) is essential to minimize degradation.

Rapid Processing: Samples should be processed as quickly as possible to reduce the time for potential degradation to occur.

Extraction Method: The choice of extraction method can also impact stability. Protein precipitation with an organic solvent like acetonitrile containing an acid is a common and effective method for extracting lumiracoxib and its metabolites from plasma. nih.gov This method not only removes proteins but also helps to stabilize the acyl glucuronide by maintaining an acidic environment.

By implementing these strategies, researchers can minimize the degradation of lumiracoxib acyl-β-D-glucuronide, ensuring the accuracy and reliability of analytical data.

Methodologies to Minimize Acyl Migration and Hydrolysis During Sample Handling and Storage

The stability of acyl glucuronides like lumiracoxib acyl-β-D-glucuronide is a critical challenge in bioanalysis, as they are susceptible to pH-dependent intramolecular acyl migration and hydrolysis back to the parent drug, lumiracoxib. nih.govcurrentseparations.com To ensure the accurate measurement of the metabolite, it is imperative to minimize its degradation from the moment of sample collection through to analysis. nih.gov

Key strategies to stabilize lumiracoxib acyl-β-D-glucuronide during sample handling and storage include:

Immediate pH Control: The primary approach to prevent the degradation of acyl glucuronides is the immediate acidification of biological samples upon collection. nih.gov Lowering the pH of the matrix to a range of 3-4 significantly slows down the rates of both hydrolysis and acyl migration. currentseparations.com Various acids have been successfully used for this purpose in the stabilization of acyl glucuronides in general. researchgate.net For instance, in a study developing an analytical method for lumiracoxib and its metabolites in rat plasma, samples were stabilized by using acetonitrile containing 0.2% formic acid for protein precipitation and extraction. researchgate.net

Low-Temperature Storage: In conjunction with pH control, storing samples at low temperatures (e.g., -20°C or -80°C) is a standard practice to further reduce the rate of chemical degradation.

Minimizing Sample Preparation Steps: To mitigate the risk of degradation, sample preparation procedures should be as simple and rapid as possible. researchgate.net Complex and lengthy extraction or derivatization steps can introduce opportunities for the labile acyl glucuronide to break down.

The following table summarizes common practices for stabilizing labile acyl glucuronides.

Stabilization TechniqueDescriptionRationale
pH Adjustment Immediate addition of an acid (e.g., formic acid, acetic acid, citric acid) to the biological matrix. researchgate.netresearchgate.netInhibits pH-dependent hydrolysis and intramolecular acyl migration. nih.govcurrentseparations.com
Low Temperature Storage of samples at frozen conditions (e.g., -20°C or below).Reduces the kinetic energy of molecules, thereby slowing degradation reactions.
Rapid Processing Streamlining the workflow from sample collection to analysis. researchgate.netMinimizes the time during which the analyte is exposed to potentially destabilizing conditions.

Analytical Considerations for Accurate Quantification of Labile Acyl Glucuronides

The accurate quantification of lumiracoxib acyl-β-D-glucuronide is fraught with analytical challenges due to its inherent lability. nih.govnih.gov Beyond the issues of hydrolysis and acyl migration during sample handling, specific analytical techniques are required to ensure that the measured concentration reflects the true in vivo levels.

A primary challenge in the quantification of acyl glucuronides using liquid chromatography-mass spectrometry (LC-MS/MS) is the potential for in-source fragmentation. nih.gov This phenomenon occurs within the mass spectrometer's ion source, where the glucuronide metabolite can break down to yield the same parent drug ion, leading to an overestimation of the parent compound and an underestimation of the metabolite. nih.gov

To address these challenges, the following analytical strategies are employed:

Optimized Chromatographic Separation: Achieving good chromatographic separation between lumiracoxib and its acyl glucuronide metabolite is essential. An ultra-high performance liquid chromatography (UHPLC) method has been developed for the simultaneous determination of lumiracoxib, 4'-hydroxy-lumiracoxib, and lumiracoxib-acyl-glucuronide in rat plasma. researchgate.net This method utilized an ACQUITY BEH C18 column with a gradient elution of water containing 0.2% formic acid and acetonitrile, which aids in both separation and stabilization. researchgate.net

Specific Mass Spectrometric Detection: The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) mode allows for highly selective and sensitive detection. For lumiracoxib-acyl-glucuronide, the precursor-to-product ion transition of m/z 470.1 > 276.1 has been used for its quantification. researchgate.net Careful selection of precursor and product ions is crucial to minimize interference from the parent drug and other metabolites.

Method Validation: A comprehensive validation of the bioanalytical method is necessary to ensure its reliability. This includes assessing linearity, precision, accuracy, recovery, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage). researchgate.net For the validated UHPLC-MS/MS method for lumiracoxib and its metabolites, the linearity for lumiracoxib-acyl-glucuronide was established over a concentration range of 1-200 ng/mL, with a precision (RSD) not exceeding 8.23% and accuracy (RE) ranging from -7.85% to 9.50%. researchgate.net

The following table outlines key parameters from a validated UHPLC-MS/MS method for lumiracoxib acyl-β-D-glucuronide. researchgate.net

Analytical ParameterDetails for Lumiracoxib Acyl-β-D-Glucuronide
Chromatography Column ACQUITY BEH C18 (2.1 × 50 mm, 1.7 μm)
Mobile Phase Water with 0.2% formic acid and Acetonitrile (gradient)
Detection Mode Positive ion Multiple Reaction Monitoring (MRM)
MRM Transition m/z 470.1 → 276.1
Linearity Range 1–200 ng/mL
Precision (RSD) ≤ 8.23%
Accuracy (RE) -7.85% to 9.50%
Extraction Recovery > 80.54%

In Vitro Assays for Reactivity and Stability Assessment

To understand the potential for lumiracoxib acyl-β-D-glucuronide to cause toxicity, various in vitro assays are used to assess its chemical reactivity and stability. These assays provide insights into the molecule's propensity to undergo reactions that could lead to the formation of protein adducts, a mechanism often implicated in drug-induced hypersensitivity reactions.

Glutathione (B108866) (GSH) Trapping for Characterization of Reactive Metabolites

Glutathione (GSH) is a biological nucleophile that can react with electrophilic metabolites, forming stable adducts that can be detected by mass spectrometry. evotec.com This "trapping" process is a widely used in vitro method to identify the formation of reactive intermediates.

In the case of lumiracoxib, studies have shown that its 1-O-acyl glucuronide is reactive and can form adducts with GSH. nih.gov When lumiracoxib was incubated with human liver microsomes in the presence of the co-factor UDPGA and GSH, drug-S-acyl-GSH adducts were formed through a process of transacylation. nih.gov This indicates that the lumiracoxib acyl glucuronide is sufficiently electrophilic to react with nucleophilic species like the thiol group of GSH. The formation of these GSH adducts provides strong evidence for the bioactivation of lumiracoxib via its acyl glucuronide metabolite. nih.gov

Determination of Half-Life in Buffer Systems as an Indicator of Chemical Reactivity

The chemical stability of an acyl glucuronide can be assessed by measuring its half-life in a simple buffer system. This provides a quantitative measure of its intrinsic reactivity. The half-life is determined by incubating the acyl glucuronide in a buffer at a physiological pH (e.g., 7.4) and monitoring its disappearance over time.

For lumiracoxib, the 1-O-acylglucuronides have been shown to be chemically unstable. nih.gov A study determined the half-life of lumiracoxib-1-O-acylglucuronide to be approximately 1.5 hours in a phosphate (B84403) buffer. nih.gov This relatively short half-life underscores the compound's inherent instability and susceptibility to degradation, which includes both hydrolysis and acyl migration. nih.gov A simplified in vitro strategy for assessing the bioactivation potential of acyl glucuronides suggests that calculating the half-life can be a valuable tool in drug discovery for risk assessment without the need for synthesizing the acyl glucuronide standard. nih.gov

Employment of Alternative Trapping Agents (e.g., N-acetyl-lysine)

While GSH is an effective trapping agent for many reactive species, alternative nucleophiles can provide additional information about the reaction mechanisms. N-acetyl-lysine (NAL) is used to mimic the lysine (B10760008) residues in proteins, which are common targets for acylation by reactive acyl glucuronides.

In studies of lumiracoxib metabolism, NAL was used as a trapping agent alongside GSH. nih.gov It was observed that the unstable 1-O-acylglucuronides of lumiracoxib could rearrange to isomeric forms, which then underwent ring-opening to form aldehyde derivatives. nih.gov These aldehyde intermediates were subsequently trapped by NAL to form Schiff base derivatives. nih.gov This finding suggests an alternative pathway of reactivity for lumiracoxib acyl glucuronide, in addition to direct transacylation, that could also lead to covalent modification of proteins.

Quantum Chemical Calculations for Probing Reaction Mechanisms

Quantum chemical calculations have emerged as a powerful tool in medicinal chemistry and drug metabolism research to investigate reaction mechanisms at a molecular level. rsc.org These computational methods can be used to model chemical reaction pathways, calculate transition state energies, and predict the likelihood of different reactions occurring. rsc.org

In the context of lumiracoxib acyl-β-D-glucuronide, quantum chemical calculations could be applied to:

Elucidate the mechanism of acyl migration: By calculating the energy barriers for the transfer of the lumiracoxib acyl group to the different hydroxyl positions on the glucuronic acid ring, the preferred isomerization pathways can be predicted.

Investigate the reactivity towards nucleophiles: The electrophilicity of the carbonyl carbon in lumiracoxib acyl glucuronide can be calculated and compared with other acyl glucuronides to rank their reactivity. The reaction energies for the transacylation reaction with nucleophiles like GSH or the lysine side chain can also be modeled.

Explore the formation of Schiff base intermediates: The energetics of the ring-opening of the glucuronide isomers to form aldehyde intermediates and their subsequent reaction with amino groups can be computationally explored to support the experimental findings with N-acetyl-lysine. nih.gov

While specific quantum chemical studies on lumiracoxib acyl-β-D-glucuronide are not widely published, the application of these methods, such as density functional theory (DFT), holds significant promise for providing a deeper, mechanistic understanding of its reactivity and bioactivation. chemrxiv.org

Comparative Metabolic Profiling and Species Differences of Lumiracoxib Glucuronidation

Lumiracoxib (B1675440) Acyl-β-D-Glucuronide Formation in Diverse Preclinical Models

The formation of Lumiracoxib acyl-β-D-glucuronide is a key metabolic pathway that differs substantially between various animal models used in preclinical research. These differences are critical for extrapolating metabolic data to humans.

Studies have revealed distinct profiles of lumiracoxib glucuronidation among different rodent models. In conventional C57bl/6J mice, acyl glucuronidation of lumiracoxib appears to be an absent or very minor route of biotransformation. researchgate.net In contrast, research using chimeric mouse models with humanized livers (FRG mice) presents a metabolic profile that more closely resembles that seen in humans. nih.gov

In these liver-humanized FRG mice, a significantly higher proportion of an administered lumiracoxib dose is converted to acyl glucuronide metabolites compared to their murinized (mouse-liver) counterparts. nih.gov The metabolic profile in humanized mice also showed a notable reduction in the formation of taurine (B1682933) conjugates, which were more prominent in the murinized animals. nih.gov While the metabolic profile in humanized mice showed a greater similarity to humans, it was not a complete match, highlighting the complexity of interspecies metabolic extrapolation. nih.gov

For rats, while direct data on lumiracoxib glucuronidation is limited, studies on the structurally similar drug diclofenac (B195802) provide insights. The UDP-glucuronosyltransferase (UGT) isoform UGT2B1 has been identified as the primary enzyme responsible for diclofenac glucuronidation in rats. nih.gov In humans, the major isoform for this reaction is UGT2B7. nih.gov Given that lumiracoxib is an analogue of diclofenac, these findings suggest that different UGT enzyme orthologs are likely responsible for its glucuronidation in rats versus humans, contributing to species-specific metabolic profiles. researchgate.netwikipedia.org

Table 1: Comparative Glucuronidation of Lumiracoxib in Preclinical Models

Species/Model Acyl Glucuronidation Profile Other Conjugates Noted Reference
C57bl/6J Mouse Absent or very minor pathway - researchgate.net
Murinized FRG Mouse Minor pathway Prominent taurine conjugates nih.gov
Humanized FRG Mouse Major pathway; higher proportion than in murinized mice Reduced taurine conjugates nih.gov
Rat Inferred from Diclofenac: Primarily via UGT2B1 - nih.gov

| Human | Inferred from Diclofenac: Primarily via UGT2B7 | - | nih.gov |

A comparison of in vitro and in vivo studies reveals complementary information about the metabolic pathways of lumiracoxib.

In Vitro Studies: Experiments using liver microsomes and hepatocytes from both rats and humans have been instrumental in identifying the specific enzymes involved in lumiracoxib metabolism. These studies demonstrated that lumiracoxib undergoes P450-mediated bioactivation, with CYP2C9 being the primary enzyme responsible for its oxidation in human liver microsomes. researchgate.netnih.govnih.gov Such in vitro systems allow for the characterization of individual metabolic steps and the identification of reactive intermediates under controlled conditions. nih.gov For the structurally related diclofenac, in vitro kinetic studies using liver microsomes from various species have quantified significant differences in the rate of glucuronidation, with mouse and human microsomes showing much higher activity than rat microsomes. mdpi.com

In Vivo Studies: In vivo research provides a more holistic view of the metabolic fate of lumiracoxib, encompassing absorption, distribution, metabolism, and excretion. In C57bl/6J mice, while unchanged lumiracoxib was the main component in blood, the urine, bile, and feces contained large quantities of hydroxylated and other conjugated metabolites, even though acyl glucuronidation was minimal in this species. researchgate.net Studies in chimeric FRG mice showed that following an oral dose, only the parent drug was detected in blood, while a complex array of hydroxylated and conjugated metabolites, including the acyl glucuronide, was found in excreta. nih.gov These in vivo findings confirm that extensive metabolism occurs systemically and that the profile of excreted metabolites is the ultimate determinant of the metabolic pathways' contributions.

The discrepancy between the minor role of acyl glucuronidation in standard mice in vivo researchgate.net and its significant formation in humanized mice nih.gov underscores the critical importance of the selection of appropriate animal models for predicting human metabolism.

Interplay with Other Metabolic Pathways of Lumiracoxib

The formation of Lumiracoxib acyl-β-D-glucuronide does not occur in isolation. It is part of a complex network of metabolic reactions that include oxidation and conjugation with other molecules.

Lumiracoxib is extensively metabolized through oxidative pathways before and in parallel with conjugation reactions. The primary oxidative pathways, catalyzed mainly by the enzyme CYP2C9, involve the oxidation of the 5-methyl group and/or hydroxylation of the dihaloaromatic ring. nih.govdrugbank.com

This leads to the formation of three major oxidative metabolites identified in plasma:

4'-hydroxy-lumiracoxib

5-carboxy-lumiracoxib

4'-hydroxy-5-carboxy-lumiracoxib nih.gov

Of these, only the 4'-hydroxy derivative shows significant pharmacological activity and COX-2 selectivity. nih.govnih.gov

These oxidative metabolites, along with the parent lumiracoxib, can then undergo further conjugation. Metabolic profiling in preclinical models has revealed a complex pattern of metabolites existing alongside the acyl glucuronide. nih.gov In vitro studies designed to trap reactive intermediates have identified N-acetylcysteine (NAC) conjugates, such as 3’-NAC-4’-hydroxy lumiracoxib. nih.gov The formation of these NAC conjugates indicates that lumiracoxib is also metabolized via an electrophilic quinone imine intermediate, a pathway resulting from P450-mediated oxidation. researchgate.netnih.gov Furthermore, as noted previously, taurine conjugates of lumiracoxib have been identified as significant metabolites, particularly in murinized mice. nih.gov

The co-occurrence of these varied metabolites demonstrates a significant interplay between metabolic pathways. Oxidation often precedes conjugation, creating functional groups (like hydroxyl groups) that are amenable to glucuronidation or other phase II reactions.

Table 2: Major Metabolites of Lumiracoxib

Metabolite Class Specific Metabolite Pathway Reference
Phase I (Oxidation) 4'-hydroxy-lumiracoxib CYP2C9-mediated hydroxylation nih.gov
5-carboxy-lumiracoxib Oxidation of methyl group nih.gov
4'-hydroxy-5-carboxy-lumiracoxib Hydroxylation and Oxidation nih.gov
Phase II (Conjugation) Lumiracoxib acyl-β-D-glucuronide Glucuronidation nih.gov
Taurine conjugates Taurine conjugation nih.gov

Lumiracoxib Acyl β D Glucuronide in Glycobiology Research

Application as a Biochemical Reagent and Reference Standard

Lumiracoxib (B1675440) acyl-β-D-glucuronide is a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) lumiracoxib. biosynth.comscbt.com In the field of glycobiology, it serves as a crucial biochemical reagent and a high-quality reference standard. biosynth.comnih.govmedchemexpress.com Its primary application is in glycoscience research, which investigates the structure, synthesis, and biology of saccharides. medchemexpress.com As a reference standard, it is essential for pharmaceutical testing and in the development and validation of analytical methods designed to quantify lumiracoxib and its metabolites in biological samples. biosynth.comnih.gov

For instance, a sensitive ultra-high performance liquid chromatography-tandem mass spectrometric (UHPLC-MS/MS) method was developed for the simultaneous determination of lumiracoxib, 4'-hydroxyl-lumiracoxib, and lumiracoxib acyl-β-D-glucuronide in rat plasma. nih.gov In this context, the purified glucuronide metabolite is indispensable as a reference material to establish linearity, precision, and accuracy for its quantification in pharmacokinetic studies. nih.gov The availability of this compound as a research chemical allows scientists to accurately identify and measure its presence in various experimental systems. biosynth.comscbt.com

Below is a table summarizing the key chemical properties of Lumiracoxib Acyl-β-D-glucuronide.

PropertyValueSource(s)
CAS Number 697287-17-5 biosynth.comscbt.comnih.govnih.gov
Molecular Formula C₂₁H₂₁ClFNO₈ biosynth.comscbt.comnih.gov
Molecular Weight 469.85 g/mol biosynth.comscbt.com
IUPAC Name (3R,4R,5R,6R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid nih.gov
Purity ≥90% scbt.com

Relevance to Studies in Carbohydrate Chemistry and Glycan Enzymology

The study of Lumiracoxib acyl-β-D-glucuronide is highly relevant to the fields of carbohydrate chemistry and glycan enzymology, primarily through its role in the metabolism of carboxylic acid-containing drugs. The formation of acyl glucuronides is a major metabolic pathway for such compounds, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. nih.govnih.gov

Research Findings in Glycan Enzymology:

Research into the bioactivation of lumiracoxib provides a clear example of its relevance to glycan enzymology. In studies using human liver microsomes, lumiracoxib is biotransformed by UGT enzymes into Lumiracoxib acyl-β-D-glucuronide in the presence of the co-substrate UDPGA (uridine diphosphate (B83284) glucuronic acid). nih.gov This enzymatic process is a key area of investigation in glycan enzymology, as it governs the clearance and potential toxicity of many drugs. researchgate.net

Further studies have explored the covalent binding of NSAID acyl glucuronides to the UGT enzymes that catalyze their formation. nih.gov This phenomenon, which can be stereoselective, is significant because the covalent modification of enzymes can lead to their dysfunction. nih.gov The study of how Lumiracoxib acyl-β-D-glucuronide interacts with and potentially inactivates specific UGT isoforms is a critical aspect of understanding drug-induced toxicity from an enzymological perspective. nih.govnih.gov

Insights into Carbohydrate Chemistry:

The chemical properties of the acyl glucuronide bond are of great interest in carbohydrate chemistry. Acyl glucuronides are known to be chemically reactive and can be unstable under physiological conditions. nih.govresearchgate.net Research has shown that Lumiracoxib acyl-β-D-glucuronide is chemically unstable, with a half-life of 1.5 hours in phosphate (B84403) buffer. nih.gov This instability leads to a complex series of reactions, including intramolecular rearrangement to form 2-, 3-, and 4-positional isomers. nih.gov

This process of acyl migration is a classic reaction in carbohydrate chemistry. The rearranged isomers can then undergo further reactions, such as ring-opening to form aldehyde derivatives. nih.gov These reactive intermediates can subsequently form covalent adducts with nucleophilic residues on macromolecules like proteins. nih.govresearchgate.net For example, Lumiracoxib acyl-β-D-glucuronide was shown to react with glutathione (B108866) (GSH) via transacylation to form drug-S-acyl-GSH adducts. nih.gov The study of these reaction mechanisms provides valuable insights into the electrophilic nature of the glucuronide conjugate and the chemical transformations it can undergo, which are core topics in carbohydrate chemistry.

The table below details research findings related to the reactivity and analysis of Lumiracoxib Acyl-β-D-glucuronide.

Research FindingSignificanceSource(s)
Formation of Lumiracoxib acyl-β-D-glucuronide (M1) and its hydroxylated form (M2) in human liver microsomes.Demonstrates the role of UGT enzymes in the bioactivation of lumiracoxib. nih.gov
Chemical instability with a half-life of 1.5 hours in phosphate buffer.Highlights the inherent reactivity of the acyl glucuronide bond. nih.gov
Intramolecular rearrangement to form 2-, 3-, and 4-isomers.Illustrates a key reaction pathway in carbohydrate chemistry (acyl migration). nih.gov
Reaction with glutathione (GSH) to form drug-S-acyl-GSH adducts.Shows the potential for covalent modification of endogenous molecules. nih.gov
Development of a UHPLC-MS/MS method for quantification in rat plasma.Provides an essential analytical tool for pharmacokinetic and metabolism studies. nih.gov

Q & A

Q. What are the critical factors affecting the stability of Lumiracoxib acyl-β-D-glucuronide in biological samples during storage and analysis?

Methodological Answer: Acyl glucuronides, including Lumiracoxib acyl-β-D-glucuronide, are prone to hydrolysis and intramolecular acyl migration under suboptimal conditions. Key stability factors include:

  • pH : Neutral to slightly acidic pH (6.0–7.4) minimizes degradation .
  • Temperature : Store samples at –80°C to prevent isomerization; avoid repeated freeze-thaw cycles .
  • Matrix Effects : Plasma proteins may stabilize the metabolite, but prolonged exposure to esterases in blood necessitates rapid centrifugation and separation .
  • Analytical Precautions : Use ice-cooled autosamplers during HPLC/LC-MS analysis to mitigate on-column degradation .

Example Stability Protocol:

ConditionRecommendation
Storage Temp–80°C (short-term: ≤24 hr at 4°C)
pH Range6.0–7.4 (buffer with 0.1 M phosphate)
Sample PrepImmediate centrifugation, protease inhibitors

Q. Which analytical methods are recommended for quantifying Lumiracoxib acyl-β-D-glucuronide and its isomers in complex matrices?

Methodological Answer:

  • Chromatographic Separation : Reverse-phase HPLC with C18 columns and mobile phases containing 0.1% formic acid improves resolution of isomers .
  • Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity. Use transitions m/z 567→391 (parent ion) and m/z 567→193 (glucuronide fragment) .
  • Isomer Differentiation : Hydrophilic interaction liquid chromatography (HILIC) separates positional isomers formed via acyl migration .
  • Validation : Include stability tests under analytical conditions (e.g., 24-hr bench-top, freeze-thaw cycles) per FDA bioanalytical guidelines .

Q. How does the formation pathway of Lumiracoxib acyl-β-D-glucuronide influence its pharmacokinetic and toxicity profiles?

Methodological Answer:

  • Enzymatic Synthesis : Formed via UGT2B7-mediated glucuronidation in the liver. Assess metabolic rates using recombinant UGT isoforms and compare kinetic parameters (Km, Vmax) .
  • Toxicity Linkage : Acyl migration generates reactive isomers that covalently bind to proteins (e.g., albumin), forming adducts. Quantify adducts via Western blotting or ELISA with anti-adduct antibodies .
  • Pharmacokinetic Modeling : Incorporate enterohepatic recirculation of hydrolyzed aglycone (lumiracoxib) using compartmental models to predict exposure-toxicity relationships .

Advanced Research Questions

Q. How can researchers design experiments to evaluate time-dependent inactivation of CYP enzymes by Lumiracoxib acyl-β-D-glucuronide, considering inter-lot variability in enzyme sources?

Methodological Answer:

  • Enzyme Source Selection : Use Supersomes (membrane-bound CYP2C8) and Bactosomes (lipid-reconstituted) to compare inactivation kinetics. Lot-to-lot variability (e.g., Supersomes lot 7053001 vs. 5057003) significantly affects results .
  • Preincubation Conditions : Preincubate metabolite (100 µM) with NADPH (1 mM) and enzyme (0.5 mg/mL) at 37°C for 0–30 min. Dilute 10-fold before measuring residual CYP2C8 activity using paclitaxel 6α-hydroxylation .
  • Controls : Include BSA (0.1% w/v) to reduce nonspecific binding; validate with parent drug (lumiracoxib) to rule out competitive inhibition .

Q. What strategies resolve contradictory data between in vitro and in vivo toxicity findings for Lumiracoxib acyl-β-D-glucuronide?

Methodological Answer:

  • In Vitro Limitations : Acyl glucuronides’ instability and low in vivo adduct persistence may underrepresent toxicity. Use cryopreserved hepatocytes to mimic physiological turnover .
  • In Vivo Biomarkers : Monitor urinary 8-oxo-dG (oxidative DNA damage) and serum anti-adduct antibodies in animal models to correlate adduct formation with immune responses .
  • Mechanistic Studies : Apply PBPK/PD modeling to integrate in vitro binding constants (e.g., Ki for CYP2C8 inhibition) with systemic exposure data from clinical trials .

Q. What methodologies detect and characterize protein adducts formed by Lumiracoxib acyl-β-D-glucuronide, and how do these inform immune-mediated toxicity risks?

Methodological Answer:

  • Adduct Detection :
    • Electrophoresis : SDS-PAGE with Coomassie staining identifies high-molecular-weight protein adducts (>100 kDa) .
    • Immunoassays : Competitive ELISA using synthetic adducts (e.g., BSA-conjugated Lumiracoxib glucuronide) quantifies adduct-specific antibodies in patient sera .
  • Toxicity Risk Assessment :
    • Dendritic Cell Activation : Incubate adducts with human dendritic cells and measure CD86/CD83 expression via flow cytometry to predict hypersensitivity potential .
    • Clinical Correlation : Retrospective analysis of patients with drug-induced liver injury (DILI) for anti-adduct antibody titers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.